REACTION_CXSMILES
|
[H-].C[C@H]1C[C@]23[C@@H]4CCCN2CCC[C@@H]3C(=O)C[C@@H]4C1.[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]=[CH:27][CH2:28][C:29]([O:31]CC)=[O:30])[CH:21]=1>>[N:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]=[CH:27][CH2:28][C:29]([OH:31])=[O:30])[CH:21]=1
|
Name
|
1,4-dihydropyridines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=CCC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a self-priming Wittig reaction
|
Type
|
CUSTOM
|
Details
|
the subsequent purification with preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |